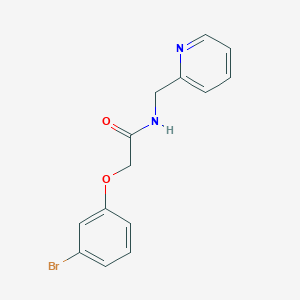
2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide, also known as HCCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide is not yet fully understood. However, studies have suggested that 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has anti-inflammatory and anti-cancer properties. 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide is not very soluble in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide. One area of interest is the development of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide in the synthesis of metal nanoparticles for various applications. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide and its potential applications in other fields, such as environmental science.
Méthodes De Synthèse
The synthesis of 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide involves the reaction between 1-hydroxycyclohexylamine and 3-nitrobenzaldehyde in the presence of acetic anhydride and hydrazine hydrate. The resulting product is then purified through recrystallization to obtain 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide in its pure form.
Applications De Recherche Scientifique
2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been studied for its potential application in various fields, including medicine, materials science, and environmental science. In medicine, 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been investigated for its anti-inflammatory and anti-cancer properties. In materials science, 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been used as a precursor for the synthesis of metal nanoparticles. In environmental science, 2-(1-hydroxycyclohexyl)-N'-(3-nitrobenzylidene)acetohydrazide has been studied for its potential use in the removal of heavy metals from wastewater.
Propriétés
IUPAC Name |
2-(1-hydroxycyclohexyl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14(10-15(20)7-2-1-3-8-15)17-16-11-12-5-4-6-13(9-12)18(21)22/h4-6,9,11,20H,1-3,7-8,10H2,(H,17,19)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROUMWQGZPTXFW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(CC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxycyclohexyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5739815.png)
![4-fluoro-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5739830.png)
![5-chloro-2-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5739834.png)





![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)



![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)
